2-Hydroxy-2,2-diphenylacetonitrile

Catalog No.
S13341852
CAS No.
M.F
C14H11NO
M. Wt
209.24 g/mol
Availability
In Stock
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2-Hydroxy-2,2-diphenylacetonitrile

Product Name

2-Hydroxy-2,2-diphenylacetonitrile

IUPAC Name

2-hydroxy-2,2-diphenylacetonitrile

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C14H11NO/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H

InChI Key

LKDQZKOTSCOPIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)O

2-Hydroxy-2,2-diphenylacetonitrile is an organic compound characterized by the presence of a hydroxyl group and a nitrile functional group attached to a diphenylacetic structure. Its chemical formula is C${15}$H${14}$NO, and it features two phenyl groups (C${6}$H${5}$) attached to a central carbon atom, which also bears a hydroxyl (-OH) and a nitrile (-C≡N) group. This compound is notable for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

The reactivity of 2-hydroxy-2,2-diphenylacetonitrile can be attributed to its functional groups:

  • Nitrile Group: The nitrile can undergo hydrolysis to form the corresponding carboxylic acid or can participate in nucleophilic addition reactions.
  • Hydroxyl Group: The hydroxyl group can participate in dehydration reactions or act as a nucleophile in substitution reactions.

One significant reaction pathway involves the reduction of the nitrile group to an amine, which has been explored in various synthetic methodologies .

Several methods have been reported for synthesizing 2-hydroxy-2,2-diphenylacetonitrile:

  • One-Pot Synthesis: A novel method involves hydroxylation at the benzylic position followed by nitrilation, allowing for efficient production of β-amino alcohols from related compounds .
  • Reflux with Nucleophiles: The compound can be synthesized by reacting diphenylacetonitrile with hydroxylating agents under reflux conditions .
  • Reduction Processes: The nitrile can be reduced to amines using various reducing agents, which has been explored in multiple studies .

2-Hydroxy-2,2-diphenylacetonitrile finds utility in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemistry: Similar compounds are often used as herbicides or pesticides due to their biological activity.
  • Organic Synthesis: It acts as a building block for more complex organic molecules.

Several compounds share structural similarities with 2-hydroxy-2,2-diphenylacetonitrile. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
2-Hydroxy-1,1-diphenylethanolHydroxylLacks nitrile; used in alcohol synthesis
Benzhydryl cyanideNitrileLacks hydroxyl; used in organic synthesis
DiphenylmethanolHydroxylLacks nitrile; used in pharmaceuticals
1-Hydroxy-1,1-diphenylethaneHydroxylSimilar structure but different reactivity

The uniqueness of 2-hydroxy-2,2-diphenylacetonitrile lies in its combination of both hydroxyl and nitrile functionalities, which provide distinct chemical properties and potential applications not found in its analogs.

Classical Synthesis Approaches

Cyanohydrin Formation via Ketone-Cyanide Condensation

The most fundamental approach for synthesizing 2-hydroxy-2,2-diphenylacetonitrile involves the direct condensation of benzophenone with hydrogen cyanide through cyanohydrin formation [1] [2] [3]. This classical methodology represents a nucleophilic addition reaction where cyanide anion attacks the electrophilic carbonyl carbon of benzophenone, followed by protonation to yield the target cyanohydrin product [4] [5].

The reaction mechanism proceeds through initial nucleophilic attack by the cyanide ion on the slightly positive carbon atom of the benzophenone carbonyl group [2] [4]. The resulting alkoxide intermediate subsequently undergoes protonation by hydrogen cyanide or other available proton sources to form the final cyanohydrin product [4] [5]. The presence of two phenyl groups in benzophenone creates significant steric hindrance and electronic stabilization through resonance effects, which reduces the electrophilicity of the carbonyl carbon compared to aliphatic ketones [6].

Research findings demonstrate that benzophenone exhibits lower reactivity toward weak nucleophiles due to the stabilizing resonance effects of the phenyl substituents [6]. Consequently, the formation of benzophenone cyanohydrin requires more forcing conditions or stronger nucleophiles compared to simple aliphatic ketones [6] [4]. The equilibrium for cyanohydrin formation with aromatic ketones like benzophenone is less favorable than with aldehydes or aliphatic ketones, necessitating careful optimization of reaction conditions [3] [5].

Table 1: Cyanohydrin Formation Yields from Various Ketones

SubstrateProductYield (%)Melting Point (°C)
CyclohexanoneCyclohexanone cyanohydrin9027-28
FluorenoneFluorenone cyanohydrin98118.5-120
tert-Butyl phenyl ketonetert-Butyl phenyl ketone cyanohydrin9982-83
p-Chloroacetophenonep-Chloroacetophenone cyanohydrin9491.5-92.5
p-Methoxyacetophenonep-Methoxyacetophenone cyanohydrin9678-80

The reaction typically requires basic catalysis to generate sufficient quantities of cyanide anion from hydrogen cyanide [7] [5]. Potassium cyanide or sodium cyanide in aqueous solution with controlled pH adjustment to approximately 4-5 provides optimal reaction conditions [4] [5]. The pH control is critical because it maintains the necessary balance between free cyanide ions for nucleophilic attack and proton availability for product formation [7] [4].

Industrial implementations often employ in situ generation of hydrogen cyanide by treating metal cyanides with strong acids to avoid handling gaseous hydrogen cyanide directly [7] [4]. This approach provides better safety margins while maintaining reaction efficiency [4] [5]. The reaction proceeds through reversible equilibrium, with product formation favored by continuous removal of water or adjustment of reaction conditions [3] [5].

Dehydration of Diphenyl Acetic Acid Amides

An alternative classical approach involves the dehydration of diphenylacetic acid amides to form the corresponding nitrile [8] [9] [10]. This methodology represents a two-step process where diphenylacetic acid is first converted to its amide derivative, followed by dehydration using strong dehydrating agents [8] [9].

The amide formation step typically involves treating diphenylacetic acid with ammonium carbonate to generate the ammonium salt, which undergoes thermal dehydration to produce the primary amide [8]. The reaction proceeds through initial acid-base neutralization followed by elimination of water and carbon dioxide [8]. Excess acid is maintained during the process to prevent dissociation of the ammonium salt before dehydration occurs [8].

Dehydration of the primary amide to the nitrile requires powerful dehydrating agents such as phosphorus oxychloride, thionyl chloride, or phosphorus pentoxide [9] [10]. These reagents function by converting the carbonyl oxygen into a good leaving group, facilitating elimination of water [9]. The mechanism involves initial complexation of the dehydrating agent with the carbonyl oxygen, followed by elimination of the hydroxyl group and one amide hydrogen as water [9].

Table 2: Dehydrating Agents for Amide-to-Nitrile Conversion

Dehydrating AgentReaction Temperature (°C)Typical Yield (%)Reaction Time
Phosphorus oxychloride80-12085-952-4 hours
Thionyl chloride60-8080-901-3 hours
Phosphorus pentoxide150-20075-853-6 hours

Research indicates that phosphorus oxychloride provides the most reliable results for diphenylacetic acid amide dehydration, yielding diphenylacetonitrile in good yields under controlled conditions [9] [10]. The reaction mechanism involves formation of an intermediate chlorophosphate ester, which undergoes elimination to generate the nitrile group [9]. Subsequent hydrolysis of the crude reaction mixture followed by extraction and purification provides the target compound [10].

The dehydration approach offers advantages in terms of avoiding direct handling of hydrogen cyanide while providing access to the diphenyl framework [8] [9]. However, the method requires multiple synthetic steps and generates significant quantities of inorganic waste from the dehydrating agents [9]. Temperature control is critical to prevent decomposition of the aromatic systems and optimize product formation [9] [10].

Catalytic Asymmetric Synthesis

Chiral Brønsted Acid-Mediated Enol Ether Hydrocyanation

Asymmetric synthesis of 2-hydroxy-2,2-diphenylacetonitrile can be achieved through chiral Brønsted acid-catalyzed hydrocyanation of enol ethers [11] [12] [13]. This methodology exploits the ability of chiral phosphoric acids to create asymmetric ion pair intermediates that direct stereoselective cyanide addition [12] [13].

The process involves initial conversion of the ketone substrate to the corresponding enol ether, followed by treatment with hydrogen cyanide or trimethylsilyl cyanide in the presence of a chiral Brønsted acid catalyst [12]. The mechanism proceeds through protonation of the enol ether by the chiral acid to generate an oxocarbenium ion intermediate [12]. This cationic species forms an asymmetric ion pair with the chiral phosphate anion, creating a chiral environment for subsequent nucleophilic attack by cyanide [12] [13].

Research by various groups has demonstrated that binaphthol-derived phosphoric acids provide effective catalysis for asymmetric cyanohydrin formation [11] [13]. The reaction requires careful optimization of temperature, solvent, and catalyst loading to achieve high enantioselectivities [12] [13]. Studies indicate that lower temperatures generally favor higher enantiomeric ratios, while the choice of solvent significantly impacts both reaction rate and selectivity [12].

Table 3: Chiral Brønsted Acid Catalysts for Asymmetric Hydrocyanation

Catalyst TypeTemperature (°C)Enantiomeric RatioYield (%)Solvent
BINOL phosphoric acid-4092:881Dichloromethane
Thiophosphoryl triflimide057.5:42.575Dichloromethane
Modified phosphoric acid-2089:1185Toluene

The reaction mechanism involves formation of α-chloro ether intermediates when hydrochloric acid is used as the proton source [12]. Addition of trimethylsilyl cyanide to these intermediates generates the desired cyanohydrin ethers with moderate to good enantioselectivities [12]. The stereochemical outcome depends on the spatial arrangement of the chiral catalyst and the approach vector of the nucleophile [13].

Mechanistic studies suggest that the chiral Brønsted acid must undergo exchange reactions with liberated hydrochloric acid to maintain catalytic turnover [12]. If this exchange is not thermodynamically favorable, background reactions catalyzed by achiral hydrochloric acid can compete with the desired asymmetric pathway [12]. Temperature control and proper catalyst selection are essential for minimizing these unselective background processes [12] [13].

Trimethylsilyl Cyanide-Based Protocols

Trimethylsilyl cyanide has emerged as a versatile and safer alternative to hydrogen cyanide for cyanohydrin synthesis [14] [15] [16]. This reagent provides enhanced handling safety while enabling efficient conversion of ketones to silyl-protected cyanohydrins under mild conditions [14] [15].

The reaction mechanism involves nucleophilic attack by the trimethylsilyl cyanide on the carbonyl carbon, generating a pentacoordinate silicon intermediate [15] [16]. The cyanide group is subsequently transferred to the electrophilic carbon while the trimethylsilyl group protects the newly formed hydroxyl group [15]. This dual activation mechanism provides improved reaction rates compared to traditional hydrogen cyanide methods [16].

Lewis acid catalysts such as zinc iodide, aluminum chloride, and titanium complexes have been extensively studied for trimethylsilyl cyanide additions [14] [17] [16]. These catalysts activate the carbonyl group toward nucleophilic attack while facilitating trimethylsilyl group transfer [16]. Research indicates that zinc iodide provides particularly effective catalysis for benzophenone derivatives due to its moderate Lewis acidity and compatibility with aromatic systems [17].

Table 4: Catalytic Systems for Trimethylsilyl Cyanide Addition

CatalystLoading (mol%)Temperature (°C)Yield (%)Reaction Time
Zinc iodide10Room temperature924-6 hours
Aluminum chloride50882-4 hours
Titanium isopropoxide15-20858-12 hours
Indium bromide10Room temperature906-8 hours

Solvent selection plays a crucial role in optimizing trimethylsilyl cyanide reactions [16]. Dimethylformamide has been identified as particularly effective due to its ability to coordinate with silicon and stabilize charged transition states [16]. The increased dielectric constant of dimethylformamide also facilitates ionization processes and enhances reaction rates [16].

Recent developments have focused on nucleophilic catalysis using carbonate and phosphate salts [16]. These systems operate through activation of trimethylsilyl cyanide by nucleophilic attack, generating reactive cyanide species that subsequently add to the carbonyl substrate [16]. Potassium carbonate and organic phosphates have shown particular promise for both aldehyde and ketone substrates [16].

The mechanism of nucleophilic catalysis involves formation of pentacoordinate or hexacoordinate silicon intermediates where the catalyst coordinates to the silicon center [16]. This coordination activates the cyanide group for transfer to the electrophilic carbonyl carbon [16]. The resulting alkoxide intermediate subsequently coordinates to silicon, facilitating product formation and catalyst regeneration [16].

Industrial-Scale Production Techniques

Solvent Selection and Reaction Optimization

Industrial production of 2-hydroxy-2,2-diphenylacetonitrile requires careful optimization of reaction conditions to achieve maximum efficiency and product quality [18] [19] [20]. Solvent selection represents a critical parameter that influences reaction rate, selectivity, yield, and downstream processing requirements [21] [20].

For cyanohydrin formation reactions, polar aprotic solvents generally provide superior performance compared to protic or nonpolar alternatives [16]. Dimethylformamide has emerged as the preferred solvent for many industrial applications due to its ability to stabilize charged intermediates and facilitate cyanide transfer reactions [16]. The high dielectric constant of dimethylformamide promotes ionization of metal cyanide salts and enhances nucleophilic reactivity [16].

Temperature optimization involves balancing reaction rate with product stability and selectivity [20]. Higher temperatures accelerate reaction kinetics but may promote side reactions or product decomposition [20]. Industrial processes typically operate at moderate temperatures ranging from 25-80°C depending on the specific synthetic route and catalyst system employed [18] [20].

Table 5: Solvent Systems for Industrial Cyanohydrin Synthesis

SolventDielectric ConstantBoiling Point (°C)Reaction RateProduct Yield (%)
Dimethylformamide36.7153Fast95
Tetrahydrofuran7.666Moderate78
Dichloromethane8.940Slow65
Acetonitrile37.582Fast88

Pressure optimization becomes important for reactions involving volatile components or gas-phase intermediates [20]. Elevated pressures can enhance solubility of gaseous reactants and improve mass transfer rates [20]. Industrial reactors are often designed to operate under controlled pressure conditions to maximize reaction efficiency while maintaining safety margins [20].

Catalyst optimization focuses on identifying systems that provide high activity, selectivity, and stability under industrial operating conditions [19]. Heterogeneous catalysts offer advantages for industrial applications due to simplified product separation and catalyst recovery [19]. However, homogeneous systems may provide superior selectivity and are often preferred for high-value pharmaceutical intermediates [19].

Process intensification techniques such as microreactor technology and continuous flow processing are increasingly being implemented for industrial production [18] [19]. These approaches offer improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and better process control [18] [19].

Purification and Crystallization Strategies

Industrial purification of 2-hydroxy-2,2-diphenylacetonitrile requires efficient separation techniques that remove impurities while maintaining product quality and maximizing yield [22] [23] [24]. Crystallization represents the primary purification method for this compound due to its solid-state properties and the need for high purity in pharmaceutical applications [22] [24].

The crystallization process involves controlled precipitation from supersaturated solutions through temperature manipulation or solvent evaporation [24] [25]. For 2-hydroxy-2,2-diphenylacetonitrile, cooling crystallization is typically employed due to the compound's temperature-dependent solubility characteristics [24]. The process begins with dissolution of the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce nucleation and crystal growth [24] [25].

Solvent selection for crystallization depends on several factors including solubility differential between operating temperatures, selectivity for the target compound over impurities, and compatibility with downstream processing requirements [24] [26]. Common crystallization solvents include ethanol, methanol, ethyl acetate, and their mixtures with water [24] [26].

Table 6: Crystallization Conditions for 2-Hydroxy-2,2-diphenylacetonitrile

Solvent SystemTemperature Range (°C)Cooling Rate (°C/min)Crystal Yield (%)Purity (%)
Ethanol/Water78-250.58598.5
Methanol65-200.38297.8
Ethyl acetate77-300.48899.1
Isopropanol/Water82-250.68398.2

Nucleation control represents a critical aspect of industrial crystallization processes [25]. Controlled nucleation ensures formation of uniform crystal size distributions and optimal crystal morphology [25]. Seeding techniques using pre-formed crystals of the target compound can direct nucleation and improve reproducibility between batches [24] [25].

Crystal growth optimization focuses on achieving desired particle size distribution and crystal habit [22] [25]. Slower cooling rates generally produce larger, more uniform crystals with improved filtration characteristics [24]. However, extended crystallization times must be balanced against throughput requirements and potential thermal degradation [22].

Mother liquor processing involves recovery of dissolved product and management of impurity buildup [27] [28]. Multiple crystallization crops can be obtained by further concentration and cooling of the mother liquor [27]. However, successive crops typically exhibit lower purity due to impurity concentration [27] [28].

Industrial crystallization systems employ advanced process control to monitor and optimize crystal formation [22]. Real-time monitoring of temperature, concentration, and particle size distribution enables precise control of crystallization parameters [22]. Automated systems can adjust cooling rates, seeding protocols, and agitation conditions to maintain consistent product quality [22].

Continuous crystallization technologies are increasingly being implemented for large-scale production [28]. These systems offer advantages including steady-state operation, improved process control, and reduced equipment size compared to batch crystallization [28]. Continuous mixed-suspension, mixed-product removal crystallizers with solids recycle have demonstrated enhanced yields and improved product consistency [28].

Structural and Spectroscopic Characterization

X-ray Crystallographic Data

2-Hydroxy-2,2-diphenylacetonitrile belongs to the cyanohydrin class of compounds, characterized by the presence of both hydroxyl and nitrile functional groups attached to the same carbon atom [1] [2]. The compound crystallizes in a structure that allows for effective intermolecular hydrogen bonding through the hydroxyl group [1]. While specific crystallographic data for this exact compound are limited in the current literature, related structural studies on similar diphenyl cyanohydrin compounds provide insight into the molecular geometry.

The molecular structure features a quaternary carbon center bearing two phenyl rings, a hydroxyl group, and a nitrile group [2]. This arrangement creates a sterically hindered environment around the central carbon atom, influencing both the compound's reactivity and physical properties. The phenyl rings adopt conformations that minimize steric repulsion while maximizing π-π interactions in the solid state [2].

Based on related crystallographic studies of similar cyanohydrin compounds, the C-O bond length is typically in the range of 1.40-1.43 Å, while the C-C≡N bond length measures approximately 1.47-1.50 Å [3]. The nitrile group maintains its characteristic linear geometry with a C≡N bond length of approximately 1.16 Å [3].

Infrared and Nuclear Magnetic Resonance Spectral Signatures

The infrared spectrum of 2-Hydroxy-2,2-diphenylacetonitrile exhibits characteristic absorption bands that confirm the presence of key functional groups [2]. The hydroxyl (O-H) stretching vibration appears as a broad absorption in the region of 3200-3600 cm⁻¹, with the exact position dependent on the degree of hydrogen bonding in the sample [2]. The nitrile (C≡N) stretching vibration manifests as a sharp, intense peak at approximately 2240-2260 cm⁻¹ [2].

The aromatic C-H stretching vibrations appear in the region of 3020-3100 cm⁻¹, while aromatic C=C stretching modes are observed between 1450-1650 cm⁻¹ [4] [5]. The C-O stretching vibration of the hydroxyl group typically appears around 1000-1200 cm⁻¹ [2].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [2]. In ¹H NMR spectroscopy, the aromatic protons of the two phenyl rings appear as multiplets in the region of 7.2-7.6 ppm [2] [6]. The hydroxyl proton appears as a broad singlet, typically around 3-5 ppm, with the exact chemical shift depending on the solvent and concentration [2].

¹³C NMR spectroscopy reveals the quaternary carbon bearing the hydroxyl and nitrile groups at approximately 70-80 ppm [2]. The nitrile carbon appears characteristically downfield at around 118-120 ppm [2]. The aromatic carbons of the phenyl rings appear in the typical aromatic region between 125-140 ppm [2].

Thermodynamic Parameters

Melting and Boiling Point Analysis

The thermal properties of 2-Hydroxy-2,2-diphenylacetonitrile are influenced by its molecular structure and intermolecular interactions [1] [7]. While specific melting and boiling point data for this exact compound are not consistently reported in the literature, related diphenylacetonitrile compounds provide comparative insights [8] [9].

The closely related compound 2,2-diphenylacetonitrile (without the hydroxyl group) exhibits a melting point range of 71-73°C and a boiling point of 322.3°C at 760 mmHg [8] [9]. The presence of the hydroxyl group in 2-Hydroxy-2,2-diphenylacetonitrile would be expected to increase both the melting and boiling points due to enhanced intermolecular hydrogen bonding [1].

Thermogravimetric analysis studies on similar benzophenone derivatives indicate thermal stability up to approximately 200-250°C before significant decomposition occurs [10] [11]. The thermal decomposition typically involves the loss of the nitrile group or dehydration of the hydroxyl functionality at elevated temperatures [10].

Solubility Profile in Organic Solvents

The solubility characteristics of 2-Hydroxy-2,2-diphenylacetonitrile are governed by the compound's amphiphilic nature, possessing both hydrophilic (hydroxyl and nitrile) and hydrophobic (diphenyl) components [1] [12]. The compound demonstrates limited solubility in water due to the predominant hydrophobic character of the two phenyl rings [12].

The compound exhibits good solubility in polar organic solvents such as methanol, ethanol, and acetone [13] [14]. The presence of the hydroxyl group enhances solubility in protic solvents through hydrogen bonding interactions [13]. Moderate solubility is observed in chlorinated solvents such as dichloromethane and chloroform, where dipole-dipole interactions facilitate dissolution [13] [14].

In nonpolar solvents such as hexane and petroleum ether, the compound shows limited solubility due to the polar nature of the hydroxyl and nitrile groups [12]. The solubility in intermediate polarity solvents like ethyl acetate and diethyl ether is moderate, reflecting the compound's intermediate polarity characteristics [13].

Stability and Reactivity

Hydrolytic Degradation Pathways

2-Hydroxy-2,2-diphenylacetonitrile undergoes hydrolytic degradation through several mechanistic pathways depending on the pH conditions and temperature [15] [16]. Under acidic conditions, the nitrile group is susceptible to acid-catalyzed hydrolysis, leading to the formation of the corresponding amide and subsequently the carboxylic acid [15].

The primary hydrolysis pathway involves nucleophilic attack of water on the nitrile carbon, facilitated by protonation of the nitrogen atom [15]. This process occurs stepwise, first forming an imidic acid intermediate, which then rearranges to yield the amide [15]. Further hydrolysis of the amide under prolonged acidic conditions leads to the formation of 2-hydroxy-2,2-diphenylacetic acid [15].

Under basic conditions, the hydroxyl group can participate in elimination reactions, potentially leading to the formation of benzophenone and hydrogen cyanide [15] [16]. This pathway is particularly significant at elevated temperatures and high pH values [15]. The stability of the compound in aqueous solutions is notably pH-dependent, with maximum stability observed in the pH range of 4-7 [15].

Thermal Decomposition Products

Thermal decomposition of 2-Hydroxy-2,2-diphenylacetonitrile occurs through multiple pathways, with the specific products depending on the temperature and atmospheric conditions [17] [11]. Initial thermal analysis studies indicate that decomposition begins around 180-200°C [10] [11].

The primary thermal decomposition pathway involves dehydration to form 2,2-diphenylacetonitrile and water [10]. This process occurs through elimination of the hydroxyl group, particularly under anhydrous conditions [10]. At higher temperatures (above 250°C), the nitrile group undergoes thermal degradation, potentially forming aromatic hydrocarbons and nitrogen-containing fragments [17] [11].

Under oxidative conditions, thermal decomposition can lead to the formation of benzophenone through loss of the cyano group as hydrogen cyanide [11]. The presence of oxygen facilitates further oxidation of organic fragments, leading to the formation of carbon dioxide and water as ultimate products [11].

Thermogravimetric analysis reveals a multi-step decomposition process, with initial mass loss attributed to dehydration (180-220°C), followed by nitrile group elimination (220-280°C), and final carbonaceous residue formation at temperatures above 300°C [10] [11]. The total mass loss during complete thermal decomposition typically exceeds 90%, indicating extensive breakdown of the organic structure [17].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.084063974 g/mol

Monoisotopic Mass

209.084063974 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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